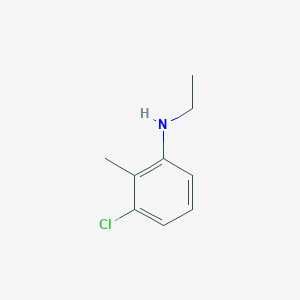

3-cloro-N-etil-2-metil anilina

Descripción general

Descripción

3-chloro-N-ethyl-2-methylaniline is an organic compound with the molecular formula C9H12ClN. It is a derivative of aniline, where the amino group is substituted with an ethyl group and a chlorine atom is attached to the benzene ring. This compound is used in various chemical syntheses and has applications in different fields such as chemistry, biology, and industry.

Aplicaciones Científicas De Investigación

3-chloro-N-ethyl-2-methylaniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its structural similarity to other bioactive compounds.

Industry: Used in the production of agrochemicals and pharmaceuticals .

Mecanismo De Acción

Target of Action

3-Chloro-N-ethyl-2-methylaniline is a chemical compound that has been used in various applications, including as an intermediate in the synthesis of dyes and pesticides . .

Mode of Action

As a secondary amine, it has the potential to undergo various chemical reactions, such as C3 borylation in the presence of an iridium catalyst . More research is needed to fully understand its interactions with biological targets.

Pharmacokinetics

Given its chemical structure, it is likely to be lipophilic (logp: 24 ), which could influence its absorption and distribution within the body.

Result of Action

Safety data indicates that it may cause skin and eye irritation, and may be harmful if swallowed or inhaled . It may also cause damage to organs through prolonged or repeated exposure .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Chloro-N-ethyl-2-methylaniline. For instance, its stability could be affected by exposure to light and heat . Furthermore, its efficacy and safety could be influenced by the specific conditions of its use, including the presence of other chemicals and the physiological state of the organism.

Análisis Bioquímico

Biochemical Properties

It is known that similar compounds can undergo reactions such as C3 borylation in the presence of an iridium catalyst .

Cellular Effects

It is known to be toxic to aquatic life with long-lasting effects, and it may cause damage to organs through prolonged or repeated exposure .

Molecular Mechanism

Similar compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .

Temporal Effects in Laboratory Settings

It is known to be stable at room temperature .

Dosage Effects in Animal Models

It is known to be harmful if swallowed and may cause serious eye damage .

Metabolic Pathways

Similar compounds such as 2-methylaniline can be metabolized via 3-methylcatechol, which is mainly metabolized by meta-cleavage .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-ethyl-2-methylaniline typically involves the following steps:

Nitration of Toluene: Toluene is nitrated to produce a mixture of nitrotoluenes, favoring the ortho isomer.

Reduction: The nitrotoluene is then reduced to produce 2-chloro-6-nitrotoluene.

Amination: The nitro group is reduced to an amino group, forming 3-chloro-2-methylaniline.

Ethylation: Finally, the amino group is ethylated to produce 3-chloro-N-ethyl-2-methylaniline

Industrial Production Methods

Industrial production of 3-chloro-N-ethyl-2-methylaniline involves similar steps but on a larger scale. The process includes:

Nitration: Using concentrated nitric acid and sulfuric acid to nitrate toluene.

Catalytic Hydrogenation: Using a catalyst such as palladium on carbon to reduce the nitro group.

Ethylation: Using ethyl chloride in the presence of a base to introduce the ethyl group

Análisis De Reacciones Químicas

Types of Reactions

3-chloro-N-ethyl-2-methylaniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: The compound can be reduced to form amines.

Substitution: It can undergo nucleophilic substitution reactions due to the presence of the chlorine atom

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used under basic conditions

Major Products

Oxidation: Produces quinones.

Reduction: Produces secondary amines.

Substitution: Produces various substituted anilines depending on the nucleophile used

Comparación Con Compuestos Similares

Similar Compounds

2-Methylaniline: Similar structure but lacks the chlorine and ethyl groups.

3-Chloro-2-methylaniline: Similar but lacks the ethyl group.

N-Methyl-3-chloroaniline: Similar but has a methyl group instead of an ethyl group

Uniqueness

3-chloro-N-ethyl-2-methylaniline is unique due to the presence of both the chlorine and ethyl groups, which confer distinct chemical and biological properties. These substitutions can significantly alter the compound’s reactivity and interactions with biological targets compared to its analogs .

Propiedades

IUPAC Name |

3-chloro-N-ethyl-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN/c1-3-11-9-6-4-5-8(10)7(9)2/h4-6,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBWPVOYFHBRRDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C(=CC=C1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Tert-butyl-2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2402605.png)

![N-(2,5-dimethoxyphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2402608.png)

![2-({5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)-5-(oxan-4-yl)-1,3,4-oxadiazole](/img/structure/B2402611.png)

![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B2402613.png)

![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2402616.png)

![4-[(2,3-dihydro-1H-indol-1-yl)methyl]oxan-4-ol](/img/structure/B2402618.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2402623.png)

![N-[[4-(2,2,2-Trifluoroethyl)-1,3-thiazol-2-yl]methyl]prop-2-enamide](/img/structure/B2402626.png)